molecular formula C36H32Br2P2Pd+2 B8519219 trans-Dibromobis(triphenylphosphine)palladium(II)

trans-Dibromobis(triphenylphosphine)palladium(II)

Cat. No.: B8519219
M. Wt: 792.8 g/mol
InChI Key: MCSDDEAMPOYJJI-UHFFFAOYSA-N
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Description

trans-Dibromobis(triphenylphosphine)palladium(II) is a coordination complex that features palladium as the central metal atom, coordinated with two bromine atoms and two triphenylphosphoranyl ligands. This compound is of significant interest in the field of organometallic chemistry due to its catalytic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Dibromobis(triphenylphosphine)palladium(II) typically involves the reaction of palladium(II) bromide with triphenylphosphine in a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:

PdBr2+2PPh3PdBr2(PPh3)2\text{PdBr}_2 + 2 \text{PPh}_3 \rightarrow \text{PdBr}_2(\text{PPh}_3)_2 PdBr2​+2PPh3​→PdBr2​(PPh3​)2​

where PPh₃ represents triphenylphosphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene are commonly used, and the reaction is often conducted at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

trans-Dibromobis(triphenylphosphine)palladium(II) undergoes various types of chemical reactions, including:

    Oxidative Addition: This reaction involves the addition of a molecule to the palladium center, increasing its oxidation state.

    Reductive Elimination: This is the reverse of oxidative addition, where the palladium center reduces its oxidation state by eliminating two ligands.

    Substitution: Ligands in the coordination sphere of palladium can be substituted by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with trans-Dibromobis(triphenylphosphine)palladium(II) include halides, organometallic reagents, and various nucleophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled organic molecules.

Scientific Research Applications

trans-Dibromobis(triphenylphosphine)palladium(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trans-Dibromobis(triphenylphosphine)palladium(II) involves its ability to facilitate the formation and breaking of chemical bonds. The palladium center can undergo oxidative addition, where it forms a bond with a substrate, followed by reductive elimination, where the product is released. This cycle is crucial in catalytic processes such as cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-Dibromobis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment, which imparts distinct catalytic properties. Its ability to facilitate a wide range of reactions makes it a versatile and valuable compound in both academic and industrial settings.

Properties

Molecular Formula

C36H32Br2P2Pd+2

Molecular Weight

792.8 g/mol

IUPAC Name

dibromopalladium;triphenylphosphanium

InChI

InChI=1S/2C18H15P.2BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2

InChI Key

MCSDDEAMPOYJJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd]Br

Origin of Product

United States

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